4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring via an oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe piperidine ring is then attached through a nucleophilic substitution reaction, and the final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form pyridine N-oxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine derivatives, and various substituted pyridine compounds depending on the nucleophile used .
Scientific Research Applications
4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the piperidine and ester functionalities.
2-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
3-Chloropyridine: A halogenated pyridine with chlorine instead of bromine.
Uniqueness
4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a bromopyridine moiety with a piperidine ring and a tert-butyl ester group. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAOSLSGYYPVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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